Sulfo DBCO-PEG4-TFP ester Sulfo DBCO-PEG4-TFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368278
InChI: InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53)
SMILES:
Molecular Formula: C39H41F4N3O12S
Molecular Weight: 851.8 g/mol

Sulfo DBCO-PEG4-TFP ester

CAS No.:

Cat. No.: VC18368278

Molecular Formula: C39H41F4N3O12S

Molecular Weight: 851.8 g/mol

* For research use only. Not for human or veterinary use.

Sulfo DBCO-PEG4-TFP ester -

Specification

Molecular Formula C39H41F4N3O12S
Molecular Weight 851.8 g/mol
IUPAC Name 1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid
Standard InChI InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53)
Standard InChI Key ZUVGKZIBBJJSQX-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Sulfo DBCO-PEG4-TFP ester is characterized by the molecular formula C39H41F4N3O12S\text{C}_{39}\text{H}_{41}\text{F}_{4}\text{N}_{3}\text{O}_{12}\text{S} and a molecular weight of 851.82 g/mol . The compound’s architecture comprises three functional segments:

  • DBCO moiety: A strained cyclooctyne that reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic copper catalysts .

  • PEG4 spacer: A tetraethylene glycol chain that enhances solubility and provides flexibility, reducing steric hindrance during conjugation .

  • TFP ester: An amine-reactive group that forms stable amide bonds with primary amines under mild conditions .

The sulfonate group (-SO3_3^-) attached to the PEG backbone confers exceptional water solubility, allowing reactions in physiological buffers without organic solvents . This property is critical for maintaining biomolecule stability during labeling.

PropertyValueSource
Molecular FormulaC39_{39}H41_{41}F4_{4}N3_{3}O12_{12}S
Molecular Weight851.82 g/mol
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)
Storage Conditions-20°C, desiccated

Synthesis and Reactivity

The synthesis of Sulfo DBCO-PEG4-TFP ester involves a multi-step process to ensure high yield and purity. First, the DBCO group is functionalized with a PEG4 spacer through ether linkages, followed by sulfonation to enhance hydrophilicity . The TFP ester is introduced in the final step via carbodiimide-mediated coupling, requiring anhydrous conditions to prevent premature hydrolysis .

Key synthetic challenges include:

  • Moisture sensitivity: The TFP ester is prone to hydrolysis, necessitating inert atmospheres and low temperatures during handling.

  • Purification: Reverse-phase chromatography is employed to isolate the product, achieving >95% purity as confirmed by HPLC .

In aqueous solutions (pH 7–9), the TFP ester reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. The DBCO group subsequently engages azide-modified molecules (e.g., antibodies, drugs) via SPAAC, completing the conjugation . This two-step strategy enables modular assembly of bioconjugates with controlled stoichiometry.

Applications in Bioconjugation and Drug Development

Antibody-Drug Conjugates (ADCs)

Sulfo DBCO-PEG4-TFP ester has been instrumental in constructing ADCs, where cytotoxic drugs are linked to antibodies for targeted cancer therapy. For example, trastuzumab derivatized with this reagent showed a drug-to-antibody ratio (DAR) of 4.1 ± 0.3, with >90% retention of antigen-binding activity . The PEG spacer minimizes aggregation, a common issue with hydrophobic payloads .

Diagnostic Imaging

In PET imaging, the compound labels proteins with 64Cu^{64}\text{Cu}-chelators via DBCO-azide cycloaddition. A 2024 study demonstrated that sulfonated conjugates exhibit 78% lower hepatic uptake compared to non-sulfonated analogs, improving tumor-to-background contrast.

Nucleic Acid Delivery

Functionalizing lipid nanoparticles (LNPs) with Sulfo DBCO-PEG4-TFP ester enhances siRNA delivery efficiency. Conjugation to cell-penetrating peptides increased endosomal escape rates by 2.3-fold in HeLa cells, as quantified by fluorescence microscopy .

Pharmacokinetic and Stability Profiles

The sulfonate group significantly improves pharmacokinetics:

  • Plasma half-life: Conjugates exhibit a t1/2t_{1/2} of 12.4 hours in mice, compared to 3.1 hours for non-sulfonated versions.

  • Renal clearance: Reduced by 40% due to decreased protein adsorption .

Stability studies indicate the TFP ester remains intact for >72 hours in PBS at 4°C, but hydrolyzes within 10 minutes in serum, necessitating immediate use post-reconstitution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator